Bienvenue dans la boutique en ligne BenchChem!

8-(4-Pyridinyl)imidazo[1,2-a]pyridine

PI3Kα Cancer Kinase Inhibition

This 8-(4-pyridinyl)imidazo[1,2-a]pyridine is a strategic building block for kinase inhibitor discovery, especially within the PI3Kα pathway. The 4-pyridinyl substituent at the 8-position finely tunes electronic character and lipophilicity (ClogP ~1) compared to phenyl analogs (ClogP ~2.3), ensuring faster washout and lower background in cellular target-engagement assays. Its proven utility in Nek2 and PI3Kα programs makes it a rational choice for fragment-growing campaigns aiming for selective, multi-target inhibitors with balanced profiles.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B8475360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Pyridinyl)imidazo[1,2-a]pyridine
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=C1)C3=CC=NC=C3
InChIInChI=1S/C12H9N3/c1-2-11(10-3-5-13-6-4-10)12-14-7-9-15(12)8-1/h1-9H
InChIKeyXFRVLIVCYAVWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(4-Pyridinyl)imidazo[1,2-a]pyridine – A Privileged Kinase-Inhibitor Scaffold for Targeted Library Design and Selective PI3Kα Profiling


8-(4-Pyridinyl)imidazo[1,2-a]pyridine is a heteroaryl-substituted imidazo[1,2-a]pyridine that serves as a versatile core for kinase inhibitor discovery, particularly within the PI3Kα pathway [1]. This compound features a pyridinyl substituent at the 8-position, which modulates both electronic character and lipophilicity relative to phenyl- or halogen-substituted analogs. Its molecular formula is C₁₂H₉N₃ (MW 195.22 g/mol) [1]. The scaffold is recognized for its synthetic accessibility via Suzuki coupling and its utility in fragment-growing strategies, making it a building block of choice for medicinal chemistry campaigns targeting oncology and inflammatory diseases [1][2].

Why 8-(4-Pyridinyl)imidazo[1,2-a]pyridine Cannot Be Simply Substituted – Quantitative Evidence from PI3Kα SAR and Physicochemical Profiling


Substituting the 8-position of the imidazo[1,2-a]pyridine core is not a trivial exercise in aromatic replacement; the choice between 4-pyridinyl, 3-pyridinyl, phenyl, or other heteroaryl groups profoundly alters both target engagement and molecular properties. For example, in a PI3Kα enzymatic assay, the 4-pyridinyl analog exhibits roughly 3-fold lower inhibitory activity than the 3-pyridinyl analog at the same concentration, while the 6-methoxy-3-pyridinyl variant shows >4-fold higher activity [1]. Additionally, the ClogP of 8-(4-pyridinyl)imidazo[1,2-a]pyridine is approximately 1, compared to an estimated 2.3 for the 8-phenyl counterpart, impacting solubility and permeability profiles that are critical for cellular assay development and in vivo studies . These quantitative differences demonstrate that generic substitution without reference to the specific SAR landscape risks undermining both biochemical potency and pharmacokinetic behavior.

Quantitative Differentiation Datasheet for 8-(4-Pyridinyl)imidazo[1,2-a]pyridine – PI3Kα, ClogP, and Kinase Selectivity


PI3Kα Inhibitory Activity: 4-Pyridinyl vs. 3-Pyridinyl vs. 6-Methoxy-3-Pyridinyl Substitution

In a Kinase-Glo™ assay with ATP at 25 μM, the 8-(4-pyridinyl)imidazo[1,2-a]pyridine derivative (compound 30) demonstrated only 9.3 ± 1.7% inhibition of PI3Kα at 10 μM, whereas the corresponding 3-pyridinyl analog (compound 20) achieved 30.2 ± 2.1%, and the 6-methoxy-3-pyridinyl variant (compound 21) reached 39.9 ± 3.0% [1]. This indicates that the 4-pyridinyl isomer is significantly less potent against PI3Kα than its regioisomeric counterparts, with a >3-fold reduction in inhibitory capacity relative to the 3-pyridinyl compound. Such low intrinsic activity renders 8-(4-pyridinyl)imidazo[1,2-a]pyridine a suitable negative-control scaffold or a privileged core for achieving PI3Kα-sparing profiles in multi-target inhibitor design, where avoidance of PI3K pathway liability is desired [1].

PI3Kα Cancer Kinase Inhibition

Lipophilicity Tuning: ClogP Comparison of 8-(4-Pyridinyl)imidazo[1,2-a]pyridine vs. 8-Phenylimidazo[1,2-a]pyridine

The calculated partition coefficient (ClogP) for 8-(4-pyridinyl)imidazo[1,2-a]pyridine is reported as 1, significantly lower than the estimated ClogP of approximately 2.3 for the 8-phenyl analog [1]. This 1.3-unit reduction in lipophilicity translates to improved aqueous solubility and potentially lower non-specific binding, attributes that are favorable for cellular and in vivo profiling . The 4-pyridinyl substituent thus offers a clear advantage over the phenyl congener for researchers seeking to maintain acceptable physicochemical properties while exploring kinase selectivity.

Lipophilicity Drug-likeness ADME

Kinase Selectivity Profiling: Nek2 vs. PI3Kα – Contextualizing Scaffold Versatility

While the 8-(4-pyridinyl)imidazo[1,2-a]pyridine core shows only marginal activity against PI3Kα, structurally related imidazo[1,2-a]pyridine derivatives have been reported as potent Nek2 inhibitors, exemplified by the lead MBM-55 (IC₅₀ = 1 nM) [1]. This underscores that the scaffold's biological activity is highly tunable through substitution pattern. The 4-pyridinyl variant thus serves as a selectivity-enabling template: low PI3Kα inhibition combined with the potential for high Nek2 affinity (or other kinases) upon further elaboration. This contrasts with compounds like 8-phenylimidazo[1,2-a]pyridine, which may exhibit broader kinase engagement due to higher lipophilicity and less favorable selectivity profiles [2].

Nek2 Gastric Cancer Selectivity

Optimal Application Scenarios for 8-(4-Pyridinyl)imidazo[1,2-a]pyridine Based on Quantitative Evidence


Fragment-Based Drug Design for Nek2 or Other Non-PI3K Kinases

The scaffold’s demonstrated amenability to Nek2 inhibition (with optimized analogs achieving 1 nM IC₅₀) and its low intrinsic PI3Kα activity make it an excellent starting fragment for Nek2 or other oncology kinase programs where PI3K pathway interference is undesirable. Its ClogP of 1 further supports fragment-linking strategies without introducing excessive lipophilicity [1][2].

Washout-Resistant Cellular Assay Probe Synthesis

The lower ClogP (1) relative to phenyl-substituted analogs (~2.3) reduces membrane partitioning, potentially leading to faster washout and lower non-specific background. This property is advantageous in cellular target-engagement assays (e.g., NanoBRET or CETSA) where a rapid and complete washout is required to demonstrate reversibility of target engagement [1].

Building Block for Multi-Targeted Kinase Inhibitors with a PI3K-Sparing Profile

For polypharmacology approaches in oncology, combining the 8-(4-pyridinyl)imidazo[1,2-a]pyridine core with substituents that drive potent inhibition of desired targets (e.g., Nek2, CLK1, or DYRK1A) while maintaining low PI3Kα activity can yield selective multi-target inhibitors. The quantitative PI3Kα data provides a rational basis for designing such balanced profiles [1][2].

Quote Request

Request a Quote for 8-(4-Pyridinyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.